molecular formula C13H17N5O4 B8390273 4-amino-1-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butan-2-ol

4-amino-1-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butan-2-ol

Cat. No. B8390273
M. Wt: 307.31 g/mol
InChI Key: QXBZOFYKXMWVLQ-UHFFFAOYSA-N
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Patent
US08637523B2

Procedure details

To a mixture of 2-(3-hydroxy-4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)isoindoline-1,3-dione (2.458 g, 5.62 mmol) in EtOH (28.1 mL) was added hydrazine (8.82 mL, 281 mmol). The mixture was heated at 50° C. for 1.5 h. The reaction mixture was cooled to rt and filtered. The filtrate was concentrated and taken up in CH2Cl2. Again, the solid was filtered off, and the filtrate was concentrated and purified by Prep-HPLC to obtain 4-amino-1-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butan-2-ol (1.4 g, 81% yield). LC-MS (M+H)+=308.2 1H NMR (500 MHz, methanol-d4) δ 9.25 (s, 1H), 8.12 (d, J=2.1 Hz, 1H), 8.10-7.98 (m, 2H), 4.39-4.26 (m, 2H), 4.26-4.15 (m, 1H), 3.25-3.08 (m, 2H), 2.48 (s, 3H), 2.05-1.86 (m, 2H).
Name
2-(3-hydroxy-4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)isoindoline-1,3-dione
Quantity
2.458 g
Type
reactant
Reaction Step One
Name
Quantity
28.1 mL
Type
solvent
Reaction Step One
Quantity
8.82 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:16][O:17][C:18]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:19]=1[N:27]1[CH:31]=[N:30][C:29]([CH3:32])=[N:28]1)[CH2:3][CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.NN>CCO>[NH2:5][CH2:4][CH2:3][CH:2]([OH:1])[CH2:16][O:17][C:18]1[CH:23]=[C:22]([N+:24]([O-:26])=[O:25])[CH:21]=[CH:20][C:19]=1[N:27]1[CH:31]=[N:30][C:29]([CH3:32])=[N:28]1

Inputs

Step One
Name
2-(3-hydroxy-4-(2-(3-methyl-1H-1,2,4-triazol-1-yl)-5-nitrophenoxy)butyl)isoindoline-1,3-dione
Quantity
2.458 g
Type
reactant
Smiles
OC(CCN1C(C2=CC=CC=C2C1=O)=O)COC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C
Name
Quantity
28.1 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
8.82 mL
Type
reactant
Smiles
NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
FILTRATION
Type
FILTRATION
Details
Again, the solid was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified by Prep-HPLC

Outcomes

Product
Name
Type
product
Smiles
NCCC(COC1=C(C=CC(=C1)[N+](=O)[O-])N1N=C(N=C1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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